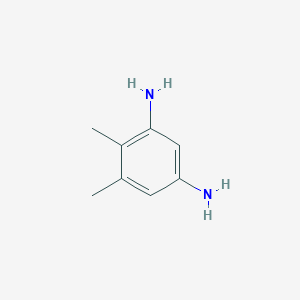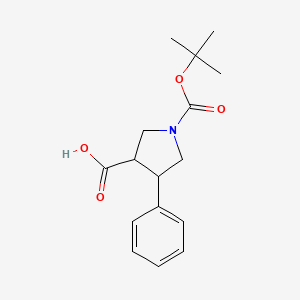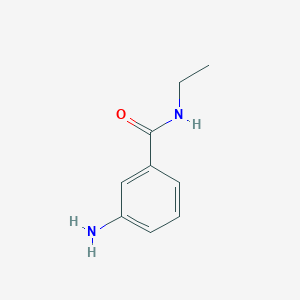![molecular formula C9H8BrNO2 B1275009 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one CAS No. 27170-93-0](/img/structure/B1275009.png)
3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one
概要
説明
3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one is a compound belonging to the benzo[d]oxazole family, which is known for its diverse pharmacological activities. This compound features a benzo[d]oxazole core with a bromoethyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry.
作用機序
Target of Action
3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one, also known as 3-(2-bromoethyl)-1,3-benzoxazol-2(3H)-one, is a benzoxazole derivative . Benzoxazole derivatives have been found to interact with a variety of biological targets, including prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play crucial roles in inflammatory responses and protein digestion, respectively .
Mode of Action
The compound interacts with its targets through a process of binding affinity . In silico molecular docking studies have shown that certain benzoxazole derivatives possess good binding affinity towards PGHS protein . This interaction can lead to changes in the function of the target proteins, potentially influencing biological processes such as inflammation and protein digestion .
Biochemical Pathways
Given its interaction with pghs protein and trypsin enzyme, it is likely that it influences pathways related to inflammation and protein digestion . The downstream effects of these interactions could include reduced inflammation and altered protein digestion .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with its target proteins. For instance, its interaction with PGHS could potentially lead to reduced inflammation . .
生化学分析
Biochemical Properties
3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. For instance, this compound can act as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, forming covalent bonds that inhibit their activity. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. For instance, the inhibition of cytochrome P450 enzymes by this compound can result in the accumulation of substrates and altered metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where certain dosages lead to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The effects on metabolic flux and metabolite levels are significant, as the inhibition of key enzymes can lead to the accumulation of substrates and altered metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . The localization within subcellular compartments can also influence its stability and degradation, affecting its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one typically involves the halogenation of benzo[d]oxazol-2(3H)-one. A common method includes the selective mono-halogenation using environmentally benign protocols. For instance, chloro- and bromo-substituted benzo[d]oxazol-2(3H)-ones can be prepared within an hour with high yields (75%-93%) using a green and energy-efficient method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient halogenation techniques are likely employed to ensure high yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzo[d]oxazole core can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromoethyl group.
科学的研究の応用
3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective effects and interactions with biological targets.
Medicine: Explored for its potential in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.
類似化合物との比較
Similar Compounds
2-Substituted Benzoxazole Derivatives: Known for their anti-inflammatory and antimicrobial properties.
Benzo[d]oxazole-Based Derivatives: Explored for their neuroprotective effects and potential in treating Alzheimer’s disease.
Uniqueness
3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific bromoethyl substituent, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.
特性
IUPAC Name |
3-(2-bromoethyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXDDXYXCANPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403694 | |
| Record name | 3-(2-Bromoethyl)-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27170-93-0 | |
| Record name | 3-(2-Bromoethyl)-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromoethyl)-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)








![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)
